



Application Note: Quantification of Antiarol Rutinoside (Kaempferol-3-O-rutinoside) in Plant Extracts

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Compound of Interest		
Compound Name:	Antiarol rutinoside	
Cat. No.:	B569008	Get Quote

Introduction

Antiarol rutinoside, more commonly known as Kaempferol-3-O-rutinoside or Nicotiflorin, is a flavonoid glycoside found in a variety of plants, including species from the genera Sideroxylon, Diospyros, and Carthamus tinctorius (safflower).[1][2][3] Flavonoids are a broad class of plant secondary metabolites recognized for their antioxidant, anti-inflammatory, and other health-promoting properties.[4][5] The therapeutic potential of Kaempferol-3-O-rutinoside is a subject of ongoing research, with studies investigating its hepatoprotective and anti-adipogenic activities.[1] Accurate and robust quantification of this compound in plant extracts is crucial for quality control in herbal medicine, functional food development, and pharmacological research.

This document provides detailed protocols for the extraction and quantification of **Antiarol rutinoside** from plant materials using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). A supplementary protocol for the general estimation of total flavonoid content using UV-Vis spectrophotometry is also included for preliminary screening.

Experimental ProtocolsProtocol 1.1: Sample Preparation and Extraction

This protocol outlines the steps for preparing plant material and extracting **Antiarol rutinoside**. The choice of solvent may be optimized depending on the plant matrix.



Materials:

- Fresh or dried plant material (leaves, flowers, stems, etc.)
- Grinder or mill
- Solvents: 70-80% Methanol or Ethanol, Acetone[6][7]
- Ultrasonic bath[8]
- Centrifuge
- Syringe filters (0.45 μm or 0.22 μm)[8]
- Vials for sample storage

Procedure:

- Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a
 constant weight to prevent enzymatic degradation. Grind the dried material into a fine
 powder using a mill.
- Extraction:
 - Weigh approximately 0.1 g of the powdered plant material into a centrifuge tube.
 - Add 10 mL of 70% methanol.[8]
 - Sonicate in an ultrasonic bath for 15-30 minutes at a controlled temperature (e.g., 30 °C).
 - Alternatively, use maceration by shaking the mixture at room temperature for 1-2 hours.
- Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.[8]
- Collection and Filtration: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted one more time. Combine the supernatants.



- Filter the final extract through a 0.45 μm or 0.22 μm syringe filter into an HPLC vial.[8]
- Storage: Samples should be analyzed immediately or stored at -20 °C until analysis.[8]

Protocol 1.2: Quantification by High-Performance Liquid Chromatography (HPLC-PDA)

HPLC with PDA detection is a robust and widely used method for the quantification of flavonoids.

Equipment and Materials:

- HPLC system with a PDA detector, pump, and autosampler.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[9]
- Mobile Phase A: Water with 0.1% formic acid.[9]
- Mobile Phase B: Acetonitrile or Methanol.[9]
- **Antiarol rutinoside** (Kaempferol-3-O-rutinoside) analytical standard.

Procedure:

- Standard Preparation: Prepare a stock solution of **Antiarol rutinoside** standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 μg/mL) by diluting the stock solution.
- Chromatographic Conditions:
 - Column Temperature: 30-35 °C.[9][10]
 - Flow Rate: 0.7 1.0 mL/min.[9]
 - Injection Volume: 10 μL.
 - PDA Detection: Monitor at the maximum absorbance wavelength for Antiarol rutinoside (typically around 265 nm for the kaempferol backbone).[4] Scan a range (e.g., 200-400



nm) to confirm spectral identity.

- Gradient Elution (Example): A typical gradient might be: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-55 min, 50-100% B.[9] This must be optimized for the specific column and extract.
- Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared plant extracts.
- Quantification: Identify the Antiarol rutinoside peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard. Quantify the amount using the linear regression equation from the standard curve.

Protocol 1.3: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and selectivity, which is particularly useful for complex matrices or trace-level quantification.

Equipment and Materials:

- LC-MS system (e.g., coupled to a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) mass spectrometer).[8][11]
- C18 column (as for HPLC).
- Mobile Phase A: Water with 0.1% formic acid.[8]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
- Antiarol rutinoside analytical standard.

Procedure:

- Standard and Sample Preparation: Prepare as described in Protocol 1.2.
- LC Conditions: Use similar conditions as in the HPLC protocol, though flow rates may be lower depending on the MS interface (e.g., 0.5 mL/min).[8]



• MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
- Mass Range: Scan a range appropriate for the target molecule (e.g., m/z 100-1000).
- Compound Identification: The deprotonated molecule [M-H]⁻ for Antiarol rutinoside
 (C27H30O15) is expected at m/z 593.15.[12]
- Quantification (using MS/MS): For high selectivity, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. A characteristic transition would be the precursor ion (m/z 593.15) fragmenting to the aglycone (kaempferol) ion at m/z 285.04.[13]
- Analysis and Quantification: Generate a standard curve using the peak area of the specific mass transition. Quantify the analyte in the samples using this curve.

Data Presentation

Quantitative results should be presented clearly, allowing for easy comparison between samples or studies. Results are typically expressed in mass of analyte per dry weight (DW) of plant material (e.g., µg/g DW or mg/g DW).

Table 1: Quantification of **Antiarol Rutinoside** (Kaempferol-3-O-rutinoside) in Various Plant Extracts.

Plant Species	Plant Part	Extraction Method	Analytical Method	Concentrati on (µg/g DW)	Reference
Anthyllis vulneraria	Flower	Not specified	HPLC-MS	6314.85	[13]
Sideroxylon foetidissimum	Leaf	Ethanol Maceration	Column Chromatogra phy	Isolated, not quantified	[14]
Carthamus tinctorius	Flower	Not specified	Not specified	Isolated, not quantified	[1]

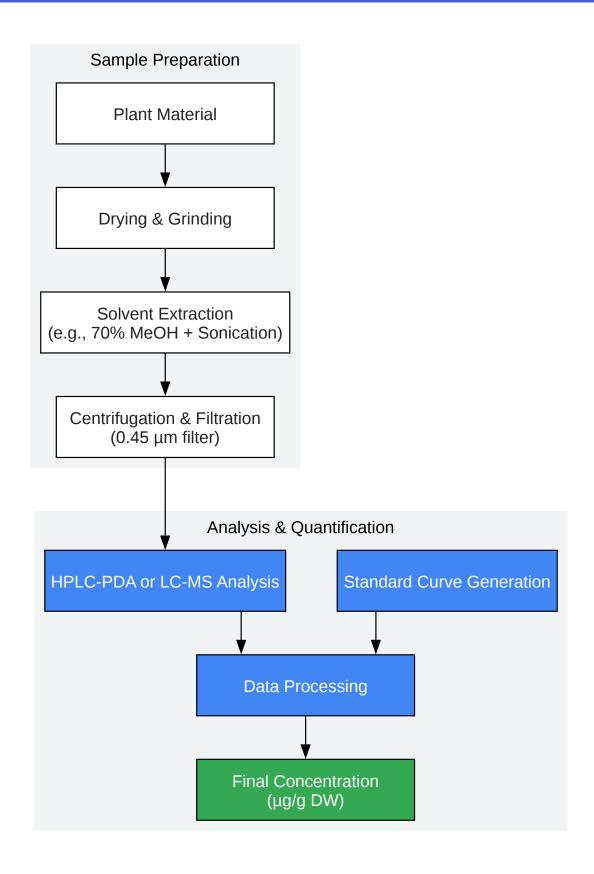


| Diospyros chloroxylon | Leaf | Aqueous & Methanol | HPLC | Identified, not quantified |[3] |

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the quantification of **Antiarol rutinoside** in plant extracts.





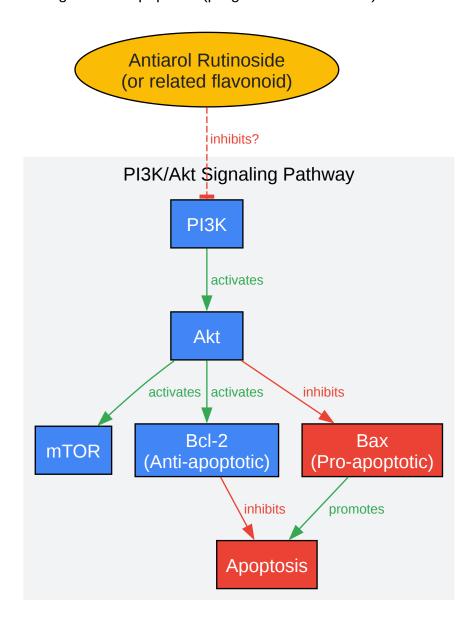
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Caption: General workflow for **Antiarol rutinoside** quantification.



Potential Biological Signaling Pathway

While the specific signaling pathways of **Antiarol rutinoside** are not extensively characterized, related flavonoids like rutin (quercetin-3-O-rutinoside) are known to modulate key cellular pathways involved in inflammation and cell survival, such as the PI3K/Akt pathway.[15] This pathway is a critical regulator of apoptosis (programmed cell death).



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Caption: Potential modulation of the PI3K/Akt pathway by flavonoids.



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